2-Methoxy-4-propylphenol

Catalog No.
S601065
CAS No.
2785-87-7
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-propylphenol

CAS Number

2785-87-7

Product Name

2-Methoxy-4-propylphenol

IUPAC Name

2-methoxy-4-propylphenol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3

InChI Key

PXIKRTCSSLJURC-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)O)OC

solubility

slightly soluble in water; soluble in fat
miscible (in ethanol)

Synonyms

4-propylguaiacol

Canonical SMILES

CCCC1=CC(=C(C=C1)O)OC

The exact mass of the compound 2-Methoxy-4-propylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in fatmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53043. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methoxy-4-propylphenol (CAS 2785-87-7), commonly known as 4-propylguaiacol or dihydroeugenol, is a saturated methoxyphenol widely procured as a high-purity model compound for lignin depolymerization and as a specialty flavoring agent. Unlike its unsaturated counterparts, it provides a stable, fully saturated alkyl chain attached to a guaiacol core, making it an essential baseline chemical for calibrating hydrodeoxygenation (HDO) catalysts in biofuel research. Industrially, it serves as a critical precursor for biocatalytic conversion into high-value phenolics like vanillin and acts as a non-regulated, metallic-clove olfactory substitute in fragrance formulations where precise receptor activation and oxidative stability are required[REFS-1, REFS-2].

Procuring eugenol or standard guaiacol as a substitute for 2-methoxy-4-propylphenol fundamentally compromises both catalytic research and precision formulation. In biomass upgrading studies, substituting with eugenol introduces a reactive allyl double bond that acts as a hydrogen sink, forcing an initial alkene saturation step that obscures the kinetics of the critical aromatic ring deoxygenation [1]. Conversely, using unsubstituted guaiacol alters the steric hindrance and thermodynamic profile of the molecule, failing to accurately model the behavior of alkylated lignin monomers. In flavor and fragrance applications, substituting with shorter-chain analogs like 4-ethylguaiacol shifts the olfactory receptor signaling pathway, resulting in a loss of the desired balanced sensory profile and altering the final product's olfactory impact [2].

Isolation of Ring-Saturation Kinetics in Lignin Hydrodeoxygenation (HDO)

In the catalytic upgrading of biomass, 4-propylguaiacol serves as the critical intermediate post-allyl saturation. When subjected to HDO over Pt@SLS catalysts at 80 °C and 1 MPa H2, 4-propylguaiacol achieves near 100% conversion with up to 82.3% selectivity directly to propylcyclohexane [1]. In contrast, using eugenol as a baseline requires an initial, hydrogen-consuming allyl saturation step to first form 4-propylguaiacol before ring saturation can occur, complicating kinetic modeling and altering hydrogen demand.

Evidence DimensionHydrogenation pathway and product selectivity
Target Compound DataDirect conversion to propylcyclohexane at 82.3% selectivity without intermediate alkene saturation
Comparator Or BaselineEugenol (Requires prior allyl saturation to 4-propylguaiacol, obscuring ring-deoxygenation kinetics)
Quantified DifferenceElimination of the primary alkene hydrogenation step, directly isolating aromatic ring HDO.
ConditionsAqueous Pt@SLS catalyst, 80 °C, 1 MPa H2, 1 hour.

Procuring 4-propylguaiacol allows researchers to isolate and accurately benchmark the rate-limiting ring-deoxygenation step in biofuel catalyst development without confounding hydrogen consumption.

Superior Binding Affinity in Cytochrome P450 Biocatalysis

For the biological valorization of lignin, the alkyl chain length of guaiacol derivatives strictly dictates enzyme affinity. Assays of the CYP255A1 (AgcA) cytochrome P450 enzyme demonstrate that 4-propylguaiacol possesses the highest apparent specificity (kcat/KM) for O-demethylation to 4-alkylcatechols [1]. The binding affinity and turnover efficiency follow a strict hierarchy of propyl > ethyl > methyl > guaiacol, meaning that 4-ethylguaiacol and unsubstituted guaiacol yield significantly lower catalytic efficiencies in engineered Rhodococcus strains.

Evidence DimensionApparent enzymatic specificity (kcat/KM) for O-demethylation
Target Compound DataHighest specificity and binding affinity for CYP255A1
Comparator Or Baseline4-Ethylguaiacol and Guaiacol (Substantially lower kcat/KM, with guaiacol showing minimal affinity)
Quantified DifferenceStrict preference for the propyl chain over ethyl, methyl, or unsubstituted forms.
ConditionsCYP255A1 (AgcA) enzyme assays in Rhodococcus rhodochrous EP4.

Utilizing 4-propylguaiacol maximizes enzymatic turnover rates, making it the superior precursor for the biocatalytic synthesis of high-value catechols and vanillin.

Olfactory Receptor Pathway Activation Bias

The sensory profile of methoxyphenols is highly sensitive to the para-substituted alkyl chain. In heterologously-expressed mammalian olfactory receptor (mOR-EG) assays, 4-propylguaiacol activates both the AC (adenylyl cyclase) and PLC (phospholipase C) pathways with an EC50 of 205±15 μM for the AC response [1]. In contrast, 4-ethylguaiacol demonstrates a ~5-fold lower potency in activating the AC response and exhibits a biased activation heavily skewed toward the PLC pathway, fundamentally altering the perceived sensory signal.

Evidence DimensionmOR-EG/AC receptor activation potency (EC50)
Target Compound DataEC50 = 205±15 μM, balanced AC/PLC activation
Comparator Or Baseline4-Ethylguaiacol (~5-fold lower AC potency, biased toward PLC)
Quantified Difference~5x difference in AC pathway activation potency due to a single methylene group difference.
ConditionsHEK293T cells expressing mOR-EG receptors.

Formulators cannot seamlessly substitute ethyl and propyl guaiacols; 4-propylguaiacol must be procured to maintain the specific dual-pathway receptor activation required for its unique clove/metallic profile.

Distinct Microbiological Extraction Kinetics in Barrel Aging

In enological chemistry, 4-propylguaiacol serves as a highly specific biomarker for barrel use history, distinct from standard wood-derived aromas. Unlike eugenol, which follows predictable physicochemical extraction models, 4-propylguaiacol formation is microbiologically mediated and strictly dependent on the presence of 4-ethylguaiacol [1]. In first-use barrels, 0.45 mass units of 4-propylguaiacol are produced per unit of 4-ethylguaiacol, a ratio that plummets to 0.0092 by the seventh use.

Evidence DimensionExtraction/formation kinetics in oak barrels
Target Compound DataMicrobiologically mediated, highly dependent on barrel age and 4-EG presence
Comparator Or BaselineEugenol (Follows standard physicochemical extraction independent of microbial conversion)
Quantified Difference4-Propylguaiacol to 4-ethylguaiacol ratio drops from 0.45 (1st use) to 0.0092 (7th use).
ConditionsWine aging in oak casks over multiple use cycles.

Analytical laboratories must procure 4-propylguaiacol as a distinct calibration standard to accurately quantify microbial activity and barrel lifecycle, a function eugenol cannot fulfill.

Catalyst Benchmarking for Lignin-to-Jet-Fuel Upgrading

Because 4-propylguaiacol represents the post-allyl-saturation intermediate of eugenol, it is the optimal model compound for testing the ring-deoxygenation efficiency of novel hydrodeoxygenation (HDO) catalysts (e.g., Pt@SLS, NiMo/Al2O3). Procuring this compound allows researchers to accurately measure the kinetics of propylcyclohexane and 4-propylphenol production without the confounding hydrogen consumption of alkene saturation [1].

Biocatalytic Synthesis of High-Value Phenolics

Engineered bacterial strains and isolated Cytochrome P450 enzymes (such as CYP255A1) exhibit peak binding affinity for the propyl chain of 4-propylguaiacol. It is therefore the preferred precursor feedstock for the highly efficient, targeted enzymatic synthesis of 4-alkylcatechols, isoeugenol, and bio-based vanillin [2].

Precision Fragrance Formulation and Eugenol Substitution

In flavor and fragrance formulations requiring a spicy, metallic, or clove-like profile, 4-propylguaiacol (dihydroeugenol) is utilized to achieve specific mammalian olfactory receptor (mOR-EG) activation. Its saturated nature and distinct receptor pathway signaling make it an ideal non-regulated alternative where eugenol or shorter-chain analogs like 4-ethylguaiacol would fail to deliver the correct sensory balance [3].

Analytical Biomarker for Enological Quality Control

4-Propylguaiacol is utilized as a specialized analytical standard in wine chemistry to assess barrel age and microbiological activity (e.g., Brettanomyces influence). Its unique formation ratio relative to 4-ethylguaiacol allows quality control labs to accurately track the lifecycle of oak casks across multiple vintages [4].

Physical Description

Colourless oily liquid, warm, spicy, sweet, and slightly floral balsamic odou

XLogP3

2.2

Density

1.034-1.040

UNII

A3XE712277

GHS Hazard Statements

Aggregated GHS information provided by 1775 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2785-87-7

Wikipedia

Dihydroeugenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 2-methoxy-4-propyl-: ACTIVE

Dates

Last modified: 08-15-2023
Zhu et al. Catalytic activation of unstrained C(aryl)-C(aryl) bonds in 2,2 -biphenols. Nature Chemistry, doi: 10.1038/s41557-018-0157-x, published online 5 November 2018

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